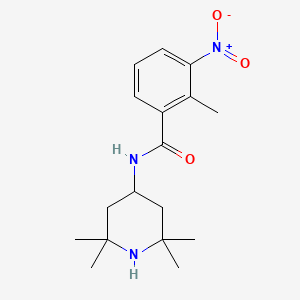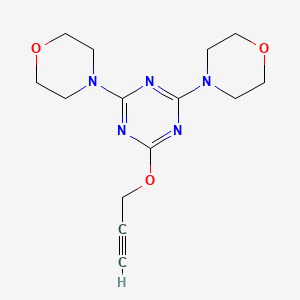
2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as SMT-19969, is a novel compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been studied extensively for its biological properties.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and has been implicated in various diseases.
Biochemical and physiological effects:
Studies have shown that 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide can reduce inflammation and pain in animal models. Additionally, it has been shown to protect against neuronal damage in models of neurodegenerative diseases. 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has also been shown to have a low toxicity profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in lab experiments is its low toxicity profile. Additionally, it has been shown to have a potent anti-inflammatory effect. However, one limitation of using 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is its relatively high cost.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, studies are needed to optimize the synthesis of 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide to reduce its cost and increase its availability for research purposes.
Métodos De Síntesis
The synthesis of 2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves a multi-step process that starts with the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine to form the desired compound.
Aplicaciones Científicas De Investigación
2-methyl-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. Additionally, it has been studied for its potential use in treating neuropathic pain, Alzheimer's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
2-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-11-13(7-6-8-14(11)20(22)23)15(21)18-12-9-16(2,3)19-17(4,5)10-12/h6-8,12,19H,9-10H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISKLHXHQCDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole](/img/structure/B5832734.png)

amino]benzamide](/img/structure/B5832741.png)
![2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5832749.png)
![methyl 1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5832763.png)
![phenyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B5832769.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5832774.png)

![ethyl 1-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5832797.png)


![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)